molecular formula C16H14ClN3O5 B2859286 N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide CAS No. 954706-20-8

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide

Cat. No.: B2859286
CAS No.: 954706-20-8
M. Wt: 363.75
InChI Key: UNUCUPKQIRPWIE-UHFFFAOYSA-N
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Description

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 4-chlorophenyl group and a methyl-linked 5-nitrofuran-2-carboxamide moiety. Pyrrolidinone derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O5/c17-11-1-3-12(4-2-11)19-9-10(7-14(19)21)8-18-16(22)13-5-6-15(25-13)20(23)24/h1-6,10H,7-9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUCUPKQIRPWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a pyrrolidine ring, a chlorophenyl group, and a nitrofuran moiety. Its molecular formula is C16H15ClN2O3C_{16}H_{15}ClN_2O_3 with a molecular weight of 318.75 g/mol. The presence of these functional groups is believed to contribute to its diverse biological activities.

1. Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In particular:

  • Activity Against Bacteria : Studies indicate strong activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, as well as mycobacterial strains such as Mycobacterium tuberculosis and Mycobacterium smegmatis .
Bacterial StrainActivity Level
Staphylococcus aureusHigh
Enterococcus faecalisHigh
Mycobacterium tuberculosisModerate
Mycobacterium smegmatisModerate

2. Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies. It may inhibit specific enzymes involved in cancer cell proliferation, suggesting a mechanism of action that could be beneficial in cancer therapies . For instance:

  • Mechanism of Action : this compound may interact with molecular targets such as kinases or other enzymes critical for tumor growth .

3. Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes, which is crucial for its therapeutic applications:

  • Acetylcholinesterase (AChE) Inhibition : This activity suggests potential use in treating neurodegenerative diseases like Alzheimer's disease .
Enzyme TypeInhibition Activity
Acetylcholinesterase (AChE)Strong
UreaseModerate

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the efficacy of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the compound's effectiveness against multiple bacterial strains, revealing significant antibacterial properties particularly against resistant strains .
  • Cytotoxicity Assessment : Another research effort assessed cytotoxic effects on cancer cell lines, indicating low toxicity to normal cells while effectively targeting cancerous cells .
  • In Silico Studies : Molecular docking studies have elucidated how this compound interacts with target proteins, further supporting its potential as a drug candidate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differentiation

The compound’s closest analogs include derivatives with heterocyclic cores (e.g., thiazolidinone, pyridine) and shared substituents like the 4-chlorophenyl group. A notable example is N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (Akkurt et al.) . Key structural differences are outlined below:

Feature Target Compound Akkurt’s Compound
Core Structure Pyrrolidinone (5-membered lactam) Thiazolidinone (5-membered ring with S and N)
Substituents - 4-Chlorophenyl at position 1
- 5-Nitrofuran-2-carboxamide via methyl linker
- 4-Chlorophenyl at position 2
- Pyridine-3-carboxamide at position 3
Key Functional Groups Nitrofuran (electron-withdrawing), chlorophenyl Pyridine (aromatic, basic), chlorophenyl

Pharmacological Data (Hypothesized)

While direct comparative data are unavailable, structural inferences suggest:

  • Lipophilicity : The target compound’s nitrofuran may reduce logP compared to Akkurt’s pyridine derivative, affecting tissue penetration.
  • Target Specificity: Nitrofurans typically target Gram-negative bacteria, whereas thiazolidinones show broader-spectrum activity.

Data Table: Comparative Overview of Structural Analogs

Compound Name Core Structure Substituents Reported Activity Reference
N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide Pyrrolidinone 4-Chlorophenyl, 5-nitrofuran Antimicrobial (hypothesized) N/A
N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Thiazolidinone 4-Chlorophenyl, pyridine Antimicrobial (structural)

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-5-Oxopyrrolidin-3-yl Methanamine

Step 1: Cyclization to Form Pyrrolidinone
4-Chloroaniline reacts with ethyl acetoacetate in acidic conditions (HCl, ethanol) to yield 1-(4-chlorophenyl)-5-oxopyrrolidin-3-one. This proceeds via enamine formation and intramolecular cyclization.

Step 2: Reductive Amination
The ketone group at position 3 undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol, introducing the methylamine side chain. Yield: 68–72%.

Parameter Value
Temperature 25–30°C
Reaction Time 12–16 hours
Solvent Methanol

Synthesis of 5-Nitrofuran-2-Carbonyl Chloride

Step 1: Nitration of Furan-2-Carboxylic Acid
Furan-2-carboxylic acid is nitrated using a mixture of concentrated HNO3 and H2SO4 at 0–5°C. The nitro group introduces at the 5-position with 85–90% regioselectivity.

Step 2: Acyl Chloride Formation
The product reacts with thionyl chloride (SOCl2) under reflux (70°C, 4 hours) to generate 5-nitrofuran-2-carbonyl chloride. Yield: 92–95%.

Coupling Reaction

The amine intermediate (1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl methanamine) reacts with 5-nitrofuran-2-carbonyl chloride in dichloromethane (DCM) using triethylamine (Et3N) as a base. The reaction proceeds at 0°C to room temperature for 6–8 hours.

Parameter Value
Molar Ratio 1:1.2 (amine:acyl chloride)
Yield 75–80%
Purity (HPLC) ≥98%

Optimization of Reaction Conditions

Solvent Selection for Coupling

Comparative studies show DCM outperforms THF or DMF due to better solubility of intermediates and minimized side reactions.

Solvent Yield (%) Side Products (%)
DCM 78 <2
THF 65 8
DMF 70 5

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 eq.) increases coupling efficiency to 88% yield by accelerating acylation.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, furan-H3), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 4.12 (m, 2H, CH2NH), 3.45 (m, 1H, pyrrolidinone-H3).
  • IR (KBr) : 1675 cm⁻¹ (C=O, amide), 1520 cm⁻¹ (NO2).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity with retention time = 6.7 minutes.

Comparative Analysis of Synthetic Routes

Alternative methods include:

  • Solid-Phase Synthesis : Using Wang resin for the amide bond formation (yield: 65%, lower scalability).
  • Microwave-Assisted Coupling : Reduces reaction time to 1 hour but requires specialized equipment.

Industrial-Scale Considerations

Large-scale production (≥1 kg) employs continuous flow reactors for nitration and coupling steps, improving safety and yield consistency. Cost analysis favors batch processing for intermediates and flow chemistry for hazardous steps.

Challenges and Mitigation Strategies

  • Nitration Safety : Use of jacketed reactors and strict temperature control to prevent exothermic runaway.
  • Amine Oxidation : Conduct reductive amination under nitrogen atmosphere to avoid degradation.

Q & A

Q. What are the key steps in synthesizing N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-5-nitrofuran-2-carboxamide?

The synthesis typically involves:

  • Step 1 : Formation of the pyrrolidinone ring via cyclization of a precursor (e.g., 4-chlorophenyl-substituted aminobutanoic acid derivatives) under acidic or basic conditions .
  • Step 2 : Introduction of the methyl linker through nucleophilic substitution or reductive amination using formaldehyde or its equivalents .
  • Step 3 : Coupling the pyrrolidinone intermediate with 5-nitrofuran-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) and a solvent like dichloromethane . Purification is achieved via column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and amide bond formation.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm1^{-1}) and nitro (NO2_2, ~1500 cm1^{-1}) groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic or colorimetric substrates .
  • Cell Viability Assays : Screen in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays .
  • Antimicrobial Susceptibility Testing : Agar dilution or microbroth dilution against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent Variation : Modify the 4-chlorophenyl group (e.g., replace with fluorophenyl or methoxyphenyl) and assess changes in potency .
  • Linker Optimization : Replace the methyl group with ethyl or propyl chains to study steric effects .
  • Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins .

Example SAR Table :

DerivativeSubstituent (R)IC50_{50} (Target Enzyme)
14-Cl-C6_6H4_412.3 µM
24-F-C6_6H4_418.7 µM
34-OCH3_3-C6_6H4_445.2 µM

Q. How can contradictory data between enzymatic inhibition and cellular efficacy be resolved?

  • Permeability Assessment : Use Caco-2 monolayers or PAMPA to evaluate membrane permeability .
  • Metabolic Stability Testing : Incubate with liver microsomes to identify rapid degradation pathways .
  • Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to rule out non-specific binding .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Mask the nitro group with bioreducible moieties (e.g., acetoxymethyl esters) .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance solubility and sustained release .
  • Salt Formation : Convert the carboxamide to a sodium salt for improved aqueous solubility .

Q. How can the mechanism of action (MoA) be elucidated at the molecular level?

  • Pull-Down Assays : Use biotinylated probes to isolate target proteins from cell lysates .
  • CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance/sensitivity to the compound .
  • Cryo-EM/X-ray Crystallography : Resolve compound-target co-structures to visualize binding interactions .

Data Analysis and Validation

Q. How should researchers address variability in IC50_{50} values across independent studies?

  • Standardize Assay Conditions : Control pH, temperature, and DMSO concentration (<1%).
  • Internal Controls : Include reference inhibitors (e.g., staurosporine for kinases) in each experiment .
  • Meta-Analysis : Pool data from multiple labs using random-effects models to account for heterogeneity .

Q. What methods validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation upon compound treatment .
  • Fluorescence Polarization : Track competitive displacement of fluorescent ligands in live cells .
  • Western Blotting : Measure downstream phosphorylation or expression changes (e.g., p-ERK for kinase targets) .

Comparative Studies

Q. How does this compound compare to analogs with different heterocyclic cores (e.g., thiophene vs. furan)?

  • Bioisostere Replacement : Substitute nitrofuran with thiophene or oxadiazole to assess potency and toxicity .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., nitro group) using software like MOE .

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